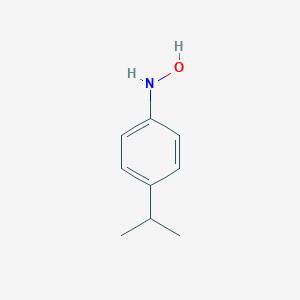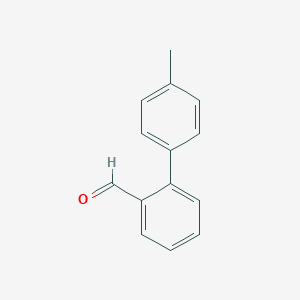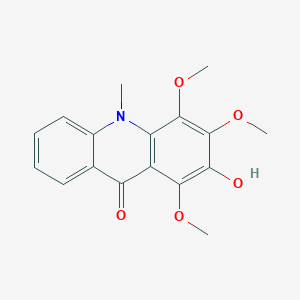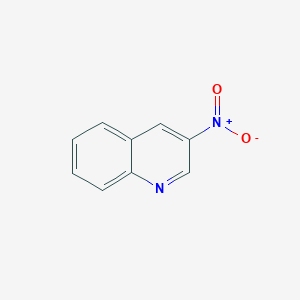
3-ニトロキノリン
概要
説明
3-Nitroquinoline is an organic compound that has been studied extensively due to its potential applications in the field of biochemistry and medicine. It is a heterocyclic aromatic compound, containing a nitrogen atom in the ring structure. It is also known as nitrobenzene, and its chemical formula is C6H4N2O2. 3-Nitroquinoline has been studied for its ability to interact with biological molecules, and has been used in a variety of laboratory experiments.
科学的研究の応用
抗癌剤
3-ニトロキノリンは、新しいクラスの抗癌剤として同定されている . これは、細胞の分化と増殖を調節するシグナル伝達経路において重要な役割を果たす上皮成長因子受容体(EGFR)の活性を阻害することがわかっている . EGFRの過剰発現は、発癌と強く関連している . キノリンコア構造の3位にニトロ基を導入することで、EGFR過剰発現腫瘍細胞株に対する新しい構造タイプの抗増殖剤が開発された .
細胞増殖の阻害
3-ニトロキノリンは、細胞増殖阻害アッセイで使用されてきた . これは、ヒト乳癌腺癌細胞MDA-MB-468と上皮癌細胞A431に対して顕著な阻害活性を示している .
生物学的に重要なヘテロ環の合成
容易に入手可能なニトロオレフィンとアントラニルから3-ニトロキノリンを合成するための銅触媒経路が達成された . この反応は、穏やかな反応条件下でアントラニルとニトロスチレン間の[4+2]環状付加を介して進行し、生物学的に重要なヘテロ環が得られる .
キンドリンの合成
3-ニトロキノリンは、キンドリンの合成に使用されてきた . キンドリンは、工業用および合成有機化学において様々な用途を持つ窒素含有ヘテロ環である
作用機序
Target of Action
3-Nitroquinoline primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR, also known as Her-1 or ErbB-1, is a 170 kDa glycoprotein that belongs to the ErbB receptor family . It plays a crucial role in signal transduction pathways that regulate cell differentiation and proliferation . Overexpression of EGFR is strongly associated with carcinogenesis .
Mode of Action
3-Nitroquinoline inhibits the activity of EGFR . This inhibition is evaluated and analyzed by the sulforhodamine B assay for their inhibitory activities toward human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells, which are known to overexpress the EGFR kinase .
Biochemical Pathways
The inhibition of EGFR by 3-Nitroquinoline affects the signal transduction pathways regulated by this receptor . This leads to a decrease in cell differentiation and proliferation , thereby exerting an antiproliferative effect against tumor cell lines that overexpress EGFR .
Pharmacokinetics
It’s worth noting that nitroxoline, a related compound, has a well-known pharmacokinetic profile
Result of Action
The result of 3-Nitroquinoline’s action is a significant inhibition of the proliferation of EGFR-overexpressing tumor cell lines . Several 3-Nitroquinoline derivatives have shown prominent inhibitory activities with IC50 values in the micromolar or nanomolar range .
Safety and Hazards
生化学分析
Biochemical Properties
3-Nitroquinoline has been found to interact with various enzymes and proteins, particularly those involved in cell proliferation and differentiation . For instance, it has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell differentiation and proliferation . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the targeted enzymes and proteins .
Cellular Effects
3-Nitroquinoline has been found to have significant effects on various types of cells, particularly those that overexpress the EGFR kinase, such as human epidermoid carcinoma (A431) cells and breast cancer (MDA-MB-468) cells . It influences cell function by inhibiting the EGFR pathway involved in cell proliferation . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Nitroquinoline involves its interaction with the EGFR. By inhibiting the activity of this receptor, 3-Nitroquinoline disrupts the signal transduction pathways that regulate cell differentiation and proliferation . This can lead to changes in gene expression and cellular metabolism, ultimately affecting the growth and proliferation of the cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of 3-Nitroquinoline in laboratory settings are limited, research on similar nitroquinoline derivatives suggests that these compounds can have long-term effects on cellular function . These effects may include changes in cell proliferation rates and alterations in cellular metabolism over time .
Dosage Effects in Animal Models
Similar compounds have been studied in animal models, and their effects often vary with different dosages . High doses of these compounds can lead to toxic or adverse effects .
Metabolic Pathways
Given its inhibitory effects on the EGFR, it is likely that it interacts with enzymes and cofactors involved in signal transduction pathways that regulate cell differentiation and proliferation .
Transport and Distribution
Based on its biochemical properties and interactions, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
Given its interactions with various enzymes and proteins, it is likely that it is localized to specific compartments or organelles within the cell where these biomolecules are found .
特性
IUPAC Name |
3-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRNZRQQRBDLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879658 | |
| Record name | 3-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12408-11-6, 17576-53-3 | |
| Record name | Quinoline, nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)

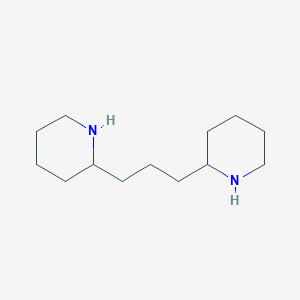
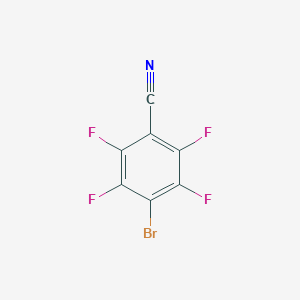
![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)



